molecular formula C12H13FN2 B2639689 3-Fluoro-4-(piperidin-1-yl)benzonitrile CAS No. 505080-54-6

3-Fluoro-4-(piperidin-1-yl)benzonitrile

Cat. No.: B2639689
CAS No.: 505080-54-6
M. Wt: 204.248
InChI Key: ATWAMCJDNQDOEA-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(piperidin-1-yl)benzonitrile” is a chemical compound that has been mentioned in the context of various research studies . It is involved in the synthesis of certain pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra . Further analysis would require more specific data or computational modeling.

Scientific Research Applications

Fluorination for Improved Pharmacokinetics

Fluorination of Piperidine Derivatives :Fluorination strategies for piperidine derivatives have shown to enhance the pharmacokinetic profiles of ligands targeting the human 5-HT1D receptor. Incorporating fluorine into these molecules significantly reduces their pKa, positively affecting oral absorption. However, the impact on oral bioavailability varies and cannot always be predicted accurately. This research illustrates the critical role of fluorine in modifying drug-like properties, including basicity and pharmacokinetics, without compromising receptor affinity and selectivity (van Niel et al., 1999).

Antimicrobial and Anticorrosive Applications

Piperidine Derivatives for Corrosion Inhibition :Piperidine derivatives exhibit notable adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations reveal that these derivatives effectively bind to metal surfaces, correlating well with experimental data. This study provides a foundation for developing new corrosion inhibitors based on piperidine chemistry, highlighting the potential of 3-Fluoro-4-(piperidin-1-yl)benzonitrile derivatives in materials science (Kaya et al., 2016).

Neuropharmacology and Antipsychotic Research

Synthesis of Neuroleptic Butyrophenones :The synthesis of neuroleptic agents based on piperidine structures, including those fluorinated at specific positions, underscores the molecule's utility in developing treatments for psychiatric disorders. The detailed synthesis pathways offer insights into the creation of neuroleptic drugs with potential applications in metabolic studies (Nakatsuka et al., 1981).

Antiproliferative and Chemotherapeutic Agents

Development of Antiproliferative Agents :Research into novel heterocyclic compounds, including piperidine derivatives, demonstrates the potential for antiproliferative activity against various cancer cell lines. The synthesis and structural exploration of such compounds pave the way for new therapies in cancer treatment, highlighting the importance of this compound in medicinal chemistry (Prasad et al., 2018).

Safety and Hazards

While specific safety and hazard data for “3-Fluoro-4-(piperidin-1-yl)benzonitrile” is not available in the search results, similar compounds are generally handled with care to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

3-fluoro-4-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-11-8-10(9-14)4-5-12(11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWAMCJDNQDOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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